Methylliberine

描述

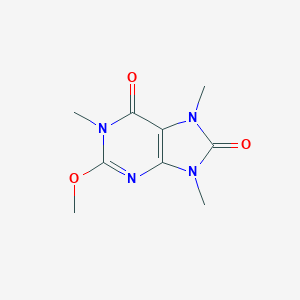

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-1,7,9-trimethylpurine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3/c1-11-5-6(12(2)9(11)15)10-8(16-4)13(3)7(5)14/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQXCXPGLSBNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C(N(C2=O)C)OC)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045665 | |

| Record name | Methylliberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51168-26-4 | |

| Record name | Methylliberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051168264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylliberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLLIBERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY9AJC5PA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methylliberine: A Technical Guide on the Putative Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylliberine (O(2),1,7,9-tetramethyluric acid), commercially known as Dynamine™, is a purine alkaloid found in coffee beans, tea, and other botanicals. Structurally similar to caffeine and theacrine, it is gaining attention as a nootropic ingredient in dietary supplements. It is purported to enhance energy, mood, and focus without the undesirable cardiovascular side effects or habituation associated with caffeine. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in the central nervous system (CNS). It is important to note that, as of late 2023, direct experimental evidence elucidating the specific molecular interactions and downstream signaling pathways of this compound is limited. The information presented herein is based on its structural analogy to caffeine, existing pharmacokinetic data, and human clinical studies on its cognitive and physiological effects. This guide will summarize the hypothesized mechanisms, present available quantitative data, and outline standard experimental protocols that could be employed to further investigate its pharmacological profile.

Hypothesized Mechanism of Action in the Central Nervous System

Based on its chemical structure as a methylurate, this compound is theorized to exert its primary effects in the CNS through the modulation of adenosine receptors, and potentially, dopamine receptors[1].

Adenosine Receptor Antagonism

The leading hypothesis is that this compound acts as an antagonist at adenosine A₁ and A₂ₐ receptors. Adenosine is an inhibitory neuromodulator in the CNS that promotes sleep and suppresses arousal. By blocking adenosine receptors, this compound is thought to prevent the binding of endogenous adenosine, leading to increased neuronal firing and the release of excitatory neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This antagonism is the well-established mechanism of action for caffeine and is believed to be responsible for its stimulant effects. It is speculated that this compound's unique chemical structure may result in a different affinity and selectivity profile for adenosine receptor subtypes compared to caffeine, potentially explaining its distinct physiological effects, such as a lack of increased heart rate or blood pressure[1].

Modulation of Dopaminergic Systems

Similar to other adenosine A₂ₐ receptor antagonists, this compound may indirectly modulate dopaminergic neurotransmission. A₂ₐ receptors are highly expressed in dopamine-rich regions of the brain, such as the striatum, where they form heteromers with dopamine D₂ receptors. Antagonism of A₂ₐ receptors can lead to an increase in dopamine D₂ receptor signaling, which is associated with improved mood, motivation, and cognitive function. Some sources suggest that this compound may also act as a dopamine reuptake inhibitor, thereby increasing the synaptic concentration of dopamine[1]. However, it is crucial to emphasize that there is currently no direct experimental evidence to support this claim[2].

Quantitative Data

As of the date of this document, there is a notable absence of published in vitro studies detailing the binding affinities (Kᵢ, IC₅₀) of this compound for adenosine, dopamine, or other CNS receptors. The available quantitative data is primarily derived from human pharmacokinetic studies.

Table 1: Human Pharmacokinetic Parameters of this compound

| Parameter | 25 mg Dose | 100 mg Dose | Reference |

| Tₘₐₓ (hours) | 0.6 | 0.9 | [3] |

| t₁/₂ (hours) | 1.0 | 1.4 | [3] |

| Cₘₐₓ (ng/mL) | 55.3 ± 34.6 | 287 ± 141 | [3] |

Tₘₐₓ: Time to reach maximum plasma concentration; t₁/₂: Half-life; Cₘₐₓ: Maximum plasma concentration. Data are presented as mean ± standard deviation.

Table 2: Interaction of this compound with Caffeine

| Parameter | Caffeine (150 mg) Alone | Caffeine (150 mg) + this compound (100 mg) | Reference |

| Caffeine t₁/₂ (hours) | 7.2 ± 5.6 | 15.0 ± 5.8 | [3] |

| Caffeine Oral Clearance (L/hr) | 41.9 ± 19.5 | 17.1 ± 7.80 | [3] |

This compound has been shown to inhibit the CYP1A2 enzyme, which is the primary enzyme responsible for caffeine metabolism. This leads to a significant increase in the half-life and exposure of co-administered caffeine[2][3].

Experimental Protocols

To definitively elucidate the mechanism of action of this compound, a series of standard pharmacological assays are required. The following are detailed methodologies for key experiments that should be conducted.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for specific CNS receptors (e.g., adenosine A₁, A₂ₐ, dopamine D₁, D₂).

-

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from specific brain regions (e.g., striatum, cortex) of a suitable animal model (e.g., rat, mouse) or from cultured cells expressing the human recombinant receptor of interest.

-

Assay Conditions: In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]DPCPX for A₁ receptors, [³H]ZM241385 for A₂ₐ receptors, [³H]raclopride for D₂ receptors) at a concentration near its Kₑ value.

-

Competition Binding: Add increasing concentrations of unlabeled this compound to the wells to compete with the radioligand for binding to the receptor.

-

Incubation and Separation: Incubate the mixture at a specific temperature for a set duration to reach equilibrium. Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to calculate the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Functional Assays (e.g., cAMP Assay)

-

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at G-protein coupled receptors (GPCRs) like adenosine and dopamine receptors.

-

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293, CHO) stably transfected with the human receptor of interest.

-

Assay Principle: Adenosine A₂ₐ receptors are Gₛ-coupled, and their activation increases intracellular cyclic AMP (cAMP) levels. Adenosine A₁ and dopamine D₂ receptors are Gᵢ-coupled, and their activation decreases cAMP levels (usually measured as inhibition of forskolin-stimulated cAMP production).

-

Experimental Procedure (for A₂ₐ antagonism):

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a known adenosine A₂ₐ receptor agonist (e.g., NECA) at a concentration that produces a submaximal response (EC₈₀).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

-

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. A rightward shift in the agonist concentration-response curve in the presence of this compound would indicate competitive antagonism. The Schild regression analysis can be used to determine the pA₂ value, which is a measure of the antagonist's potency.

-

Neurotransmitter Reuptake Assays

-

Objective: To investigate if this compound inhibits the reuptake of neurotransmitters like dopamine.

-

Methodology:

-

Synaptosome Preparation: Prepare synaptosomes (resealed nerve terminals) from specific brain regions (e.g., striatum for dopamine reuptake).

-

Uptake Assay:

-

Pre-incubate the synaptosomes with varying concentrations of this compound.

-

Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

Incubate for a short period at a physiological temperature.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

-

Quantification and Analysis: Measure the radioactivity accumulated in the synaptosomes. Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathway for this compound based on adenosine receptor antagonism and a typical experimental workflow for its characterization.

Caption: Hypothesized signaling pathway of this compound via adenosine A₂ₐ receptor antagonism.

Caption: Experimental workflow for characterizing this compound's CNS mechanism of action.

Conclusion and Future Directions

This compound is a promising nootropic compound with a favorable pharmacokinetic profile and positive effects on subjective measures of mood and energy. While it is widely hypothesized to act as an adenosine receptor antagonist, similar to caffeine, there is a critical need for direct, empirical evidence to substantiate this claim. Future research should prioritize in vitro pharmacological profiling to determine its binding affinities and functional activities at a broad range of CNS targets. Such studies will not only validate its proposed mechanism of action but also uncover any novel activities that may contribute to its unique physiological effects. A thorough understanding of its molecular pharmacology is essential for its rational development and application in the fields of nutrition, cognitive enhancement, and therapeutics.

References

A Technical Guide to the Pharmacokinetic Profile of Methylliberine in Human Subjects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of methylliberine, a purine alkaloid found in certain plant species, in human subjects. The information presented is collated from peer-reviewed clinical studies and is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and dietary supplement formulation.

Introduction

This compound, also known as Dynamine™, is a methylurate structurally related to caffeine and theacrine. It is gaining interest in the dietary supplement industry for its potential nootropic and ergogenic effects. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted by the human body—is crucial for its safe and effective use. This document summarizes the key pharmacokinetic parameters of this compound and details the experimental protocols used in its clinical evaluation.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound after oral administration in human subjects. The data is derived from a pivotal clinical trial investigating the pharmacokinetics of this compound at two different doses, as well as its interaction with caffeine.

Table 1: Pharmacokinetic Parameters of this compound in Human Subjects

| Parameter | 25 mg this compound | 100 mg this compound | 100 mg this compound + 150 mg Caffeine |

| Cmax (ng/mL) | 44.16 | 254.09 | 229 |

| Tmax (hours) | 0.6 | 0.9 | 0.96 |

| t½ (hours) | 0.99 - 1.0 | 1.4 - 1.5 | 1.41 |

| AUC (ng·h/mL/mg) | 2.83 | 6.69 | 8.26 |

| CL/F (L/h) | 352.9 | 149.4 | 121 |

| Vd/F (L) | 505.6 | 302.6 | 246 |

| MRT (hours) | Not Reported | 2.31 | 2.39 |

Data compiled from studies by Mondal et al. (2022)[1][2][3][4]. Cmax, Tmax, t½, AUC, CL/F, Vd/F, and MRT represent maximum plasma concentration, time to reach maximum concentration, half-life, area under the plasma concentration-time curve, oral clearance, oral volume of distribution, and mean residence time, respectively.

Studies have shown that this compound is rapidly absorbed after oral administration, with peak plasma concentrations reached in under an hour[1][2][3]. Its half-life is relatively short, averaging between 1 and 1.5 hours[1][2][3][5][6]. The pharmacokinetics of this compound appear to be linear, and co-administration with caffeine does not significantly alter its pharmacokinetic profile[1][2][3][4][7]. However, this compound has been found to impact the pharmacokinetics of caffeine, notably decreasing its oral clearance and increasing its half-life[1][2][3][7][8][9].

Experimental Protocols

The data presented in this guide are primarily based on a randomized, double-blind, crossover clinical study. The following section details the typical experimental methodology employed in such a trial to assess the pharmacokinetics of this compound.

3.1. Study Design

A randomized, double-blind, crossover design is a robust methodology for pharmacokinetic studies. In this design, each participant receives all treatments in a random order, with a washout period between each treatment to ensure that the previously administered substance is cleared from the body. This design minimizes inter-individual variability.

3.2. Subjects

Studies typically enroll healthy adult male and female volunteers. Exclusion criteria often include a history of cardiovascular, metabolic, or gastrointestinal diseases, as well as the use of medications that could interfere with the pharmacokinetics of the study compound[10][11][12][13][14].

3.3. Dosing and Administration

Participants are administered single oral doses of this compound (e.g., 25 mg and 100 mg) or a placebo in capsule form. In interaction studies, this compound is co-administered with other substances like caffeine[2][3].

3.4. Sample Collection

Blood samples are collected at predetermined time points over a 24-hour period following the administration of the dose. These time points are crucial for accurately characterizing the absorption, distribution, and elimination phases of the drug[2][3].

3.5. Bioanalytical Method

Plasma concentrations of this compound and any co-administered compounds are quantified using a validated analytical method, typically Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity and selectivity for the accurate measurement of drug concentrations in biological matrices[1][2][3][7][15].

3.6. Pharmacokinetic Analysis

The plasma concentration-time data for each participant is used to calculate the key pharmacokinetic parameters listed in Table 1. This analysis is typically performed using non-compartmental methods.

Mandatory Visualizations

Experimental Workflow for a this compound Pharmacokinetic Study

The following diagram illustrates the typical workflow of a clinical study designed to evaluate the pharmacokinetics of this compound in human subjects.

References

- 1. memphis.edu [memphis.edu]

- 2. medrxiv.org [medrxiv.org]

- 3. medrxiv.org [medrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Effects of caffeine, this compound, and theacrine on vigilance, marksmanship, and hemodynamic responses in tactical personnel: a double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]

- 8. compoundsolutions.com [compoundsolutions.com]

- 9. Dynamine® [NEW CLINICAL TRIAL]: Researchers discovered that Dynamine® extends caffeine's half-life and increased its area under the curve approximately two-fold [prweb.com]

- 10. This compound Ingestion Improves Various Indices of Affect but Not Cognitive Function in Healthy Men and Women - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. preprints.org [preprints.org]

- 14. This compound Ingestion Improves Various Indices of Affect but Not Cognitive Function in Healthy Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for characterizing caffeine, this compound, and theacrine pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Effects of Acute Methylliberine Supplementation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylliberine (2-methoxy-1,7,9-tetramethyluric acid), a purine alkaloid found in certain Coffea species, has emerged as a novel ingredient in the dietary supplement market, often marketed under the trade name Dynamine®.[1] Structurally similar to caffeine and theacrine, it is purported to elicit neuro-energetic effects.[2][3] This technical guide provides a comprehensive overview of the current scientific understanding of the physiological effects of acute this compound supplementation, with a focus on quantitative data, experimental methodologies, and proposed mechanisms of action.

Pharmacokinetics

Acute supplementation with this compound results in rapid absorption.[4] Pharmacokinetic studies have demonstrated that it has a relatively short half-life compared to caffeine.[5][6] When co-administered with caffeine, this compound has been shown to decrease the oral clearance and increase the half-life of caffeine, suggesting a potential for synergistic effects.[4][7]

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | 25 mg this compound | 100 mg this compound | Reference(s) |

| Tmax (hours) | 0.6 | 0.9 | [4] |

| t½ (hours) | 1.0 - 1.4 | 1.4 | [4][5][6] |

| Cmax (ng/mL) | Not specified | Not specified | |

| AUC (ng·h/mL/mg) | Not specified | Not specified | |

| Oral Clearance (L/hr) | Not specified | Significantly lower than 25mg dose | [4] |

| Oral Volume of Distribution | Not specified | Significantly lower than 25mg dose | [4] |

Note: Cmax and AUC values were not consistently reported in the reviewed literature.

Physiological Effects

Cardiovascular Effects

A primary area of investigation has been the cardiovascular safety profile of this compound. Multiple studies have concluded that acute this compound supplementation, both alone and in combination with other compounds like theacrine and caffeine, does not significantly impact heart rate or blood pressure in healthy adults.[1][6][8] This suggests a favorable cardiovascular safety profile compared to caffeine, which is known to increase blood pressure.[6]

Table 2: Cardiovascular Effects of Acute this compound Supplementation in Humans

| Study | Dosage | Heart Rate (HR) | Systolic Blood Pressure (SBP) | Diastolic Blood Pressure (DBP) | Reference(s) |

| Bloomer et al. (2020) | 25mg & 100mg this compound | No significant increase | No significant increase | No significant increase | [1][8] |

| VanDusseldorp et al. (2020) | 100mg & 150mg this compound | No significant changes | No significant changes | No significant changes | [2][3] |

| Cintineo et al. (2022) | 100mg this compound (in combination) | Not significantly different from placebo | Not significantly different from placebo | Lower than caffeine alone | [6] |

Neurological and Subjective Effects

Research indicates that this compound can positively influence subjective feelings of mood, energy, and concentration without inducing the "jitteriness" sometimes associated with caffeine.[9][10][11] Studies have reported improvements in concentration, motivation, and mood following acute supplementation.[9][11] However, its effects on cognitive function as measured by objective tests like the Stroop test and Trail Making Test-B appear to be negligible.[10][11]

Table 3: Subjective and Cognitive Effects of Acute this compound Supplementation (100 mg) in Humans

| Parameter | Observation | Time Point(s) | Reference(s) |

| Concentration | Improved | 1 and 3 hours post-ingestion | [9][11] |

| Motivation | Improved | 3 hours post-ingestion | [9][11] |

| Mood | Improved | 1, 2, and 3 hours post-ingestion | [9][11] |

| Energy | Improved | 1 and 3 hours post-ingestion | [10][11] |

| Well-being | Improved | 3 hours post-ingestion | [10] |

| Ability to Tolerate Stress | Improved | 3 hours post-ingestion | [10] |

| Cognitive Function (Stroop, TMT-B) | Negligible influence | - | [10][11] |

Experimental Protocols

Human Pharmacokinetic Interaction Study

A randomized, double-blind, crossover study was conducted to assess the pharmacokinetic interaction between caffeine and this compound.[4]

-

Participants: Healthy human subjects.

-

Treatments:

-

Caffeine (150 mg) alone

-

This compound (100 mg) alone

-

Caffeine (150 mg) + this compound (100 mg)

-

-

Procedure: Following oral administration of the assigned treatment, blood samples were collected at various time points.

-

Analysis: Plasma concentrations of caffeine and this compound were determined using UPLC-MS/MS to calculate pharmacokinetic parameters.[4]

Caption: Workflow of the human pharmacokinetic interaction study.

Acute Systemic Hemodynamics and Subjective Mood Study

A study by Bloomer et al. (2020) investigated the acute impact of this compound on cardiovascular parameters and mood.[1][8]

-

Participants: 6 men and 6 women.

-

Design: Latin square design with approximately one week between six different assignments.

-

Treatments:

-

This compound 25mg (M25)

-

This compound 100mg (M100)

-

Caffeine 150mg (C150)

-

M100 + C150

-

M100 + Theacrine 50mg (M100+T50)

-

M100 + T50 + C150

-

-

Measurements: Heart rate, blood pressure, respiratory rate, and body temperature were collected at baseline and at multiple time points up to 48 hours post-dose. Subjective mood was also recorded.

Caption: Workflow of the acute systemic hemodynamics and mood study.

Proposed Mechanism of Action

While the precise mechanism of action for this compound is not fully elucidated, it is widely hypothesized to act as an adenosine receptor antagonist, similar to caffeine and theacrine, due to its structural similarities.[5] Adenosine is a neuromodulator that promotes relaxation and sleepiness by binding to adenosine receptors (primarily A1 and A2A) in the central nervous system. By blocking these receptors, this compound is thought to prevent adenosine from binding, leading to increased neuronal firing and the release of excitatory neurotransmitters like dopamine. This antagonism is believed to be the basis for its stimulant-like effects. However, it has been suggested that this compound may have different affinities for adenosine receptor subtypes compared to caffeine, potentially explaining the lack of cardiovascular side effects.[2]

Caption: Hypothesized mechanism of action for this compound.

Conclusion

Acute supplementation with this compound appears to be safe from a cardiovascular standpoint in healthy individuals and may offer benefits for subjective feelings of energy, mood, and concentration. Its pharmacokinetic profile is characterized by rapid absorption and a short half-life. The proposed mechanism of action centers on adenosine receptor antagonism, though further research is required to fully elucidate the specific signaling pathways and receptor affinities. The lack of significant effects on heart rate and blood pressure, coupled with positive subjective effects, makes this compound an intriguing compound for further investigation in the fields of nootropics and functional ingredients.

References

- 1. esmed.org [esmed.org]

- 2. Safety of Short-Term Supplementation with this compound (Dynamine®) Alone and in Combination with TeaCrine® in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety of Short-Term Supplementation with this compound (Dynamine®) Alone and in Combination with TeaCrine® in Young Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. memphis.edu [memphis.edu]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. compoundsolutions.com [compoundsolutions.com]

- 8. memphis.edu [memphis.edu]

- 9. mdpi.com [mdpi.com]

- 10. This compound Ingestion Improves Various Indices of Affect but Not Cognitive Function in Healthy Men and Women - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Ingestion Improves Various Indices of Affect but Not Cognitive Function in Healthy Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]

Methylliberine: A Downstream Metabolite of Caffeine in Specialized Coffea Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

While caffeine is the most well-known purine alkaloid in Coffea species, a fascinating metabolic pathway in a specific group of coffee plants leads to the production of methylliberine, a methylurate with distinct properties. This technical guide provides a comprehensive overview of this compound as a downstream metabolite of caffeine, focusing on the biochemical pathway, quantitative data, and detailed experimental protocols for its study. This information is particularly relevant for researchers in natural product chemistry, pharmacology, and drug development exploring novel psychoactive compounds.

The conversion of caffeine to this compound is not a primary catabolic route in most common coffee varieties like Coffea arabica. Instead, it is characteristic of the 'liberio-excelsoid' group of coffee species, which includes Coffea dewevrei, Coffea liberica, and Coffea abeokutae. In these species, a unique metabolic transformation occurs during the vegetative development of the plant, shifting the alkaloid profile from predominantly caffeine to other purine alkaloids, including theacrine, this compound, and liberine.

The Metabolic Pathway: From Caffeine to this compound

The biosynthesis of this compound from caffeine is a multi-step process that involves the conversion of a methylxanthine (caffeine) to a series of methylurates. The established pathway is as follows:

Caffeine → Theacrine → this compound → Liberine

Radioactive tracer studies using [¹⁴C]-labeled caffeine have been instrumental in elucidating this pathway. These studies demonstrate that as the plant matures, caffeine is gradually converted to theacrine. Subsequently, theacrine is metabolized into liberine, with this compound identified as a direct precursor to liberine.[1]

dot

Caption: Metabolic conversion of caffeine to this compound and liberine in select Coffea species.

While the overall pathway is established, the specific enzymes catalyzing the conversion of caffeine to theacrine, and subsequently to this compound and liberine in Coffea species, are not yet fully characterized. It is presumed that N-methyltransferases are involved in the initial conversion of caffeine to theacrine, similar to the process observed in tea (Camellia sinensis var. kucha).[2] However, the enzymes responsible for the subsequent steps to this compound and liberine remain an active area of research.

Quantitative Data

The accumulation of these purine alkaloids is highly dependent on the developmental stage of the plant. Generally, young plants have higher concentrations of caffeine, which are then replaced by theacrine and subsequently liberine as the plant matures. This compound is typically found in low concentrations during the later stages of development.[1]

| Coffea Species | Developmental Stage | Caffeine | Theacrine | This compound | Liberine | Reference |

| C. dewevrei, C. liberica, C. abeokutae | Stage 1 (Young Plant) | High | Low/Absent | Absent | Absent | [1] |

| Stage 2 | Decreasing | Increasing | Low/Absent | Absent | [1] | |

| Stage 3 | Low/Absent | Decreasing | Low | Increasing | [1] | |

| Stage 4 (Branched Plant) | Very Low/Absent | Absent | Low | High | [1] |

Experimental Protocols

The study of this compound and related methylurates in Coffea species involves several key experimental procedures, from sample collection and preparation to analytical quantification.

Plant Material Collection and Preparation

-

Sampling: Collect leaves from Coffea dewevrei, C. liberica, or C. abeokutae at different, well-defined vegetative developmental stages (e.g., young expanding leaves, mature leaves, and leaves from branched plants).

-

Processing: Immediately freeze the collected leaves in liquid nitrogen to quench metabolic activity. Subsequently, lyophilize (freeze-dry) the samples to a constant weight.

-

Grinding: Grind the dried leaves into a fine powder using a mortar and pestle or a cryogenic grinder. Store the powdered samples in a desiccator at -20°C until extraction.

Extraction of Purine Alkaloids

-

Solvent System: A common method for extracting purine alkaloids from plant material is using a mixture of a polar organic solvent and water. A typical solvent is 80% methanol in water.

-

Procedure:

-

Weigh approximately 100 mg of the dried leaf powder into a microcentrifuge tube.

-

Add 1.5 mL of the extraction solvent.

-

Vortex the mixture thoroughly for 1 minute.

-

Incubate the mixture in a heated shaker or water bath at 60-70°C for 30 minutes, with intermittent vortexing.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

-

Carefully collect the supernatant.

-

For exhaustive extraction, repeat the process with a fresh aliquot of the extraction solvent, and combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

dot

Caption: General workflow for the extraction of purine alkaloids from Coffea leaves.

Analytical Quantification using UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and related compounds.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., UPLC BEH C18, 50 mm × 2.1 mm, 1.8 µm) is suitable for separating these polar compounds.[3]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is effective.[3]

-

Flow Rate: A typical flow rate for UPLC is around 0.4-0.6 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is used to generate protonated molecular ions [M+H]⁺.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.

-

MRM Transitions:

-

Caffeine: m/z 195.1 → 138.0[3]

-

Theacrine: m/z 225.1 → 168.0[3]

-

This compound: m/z 225.1 → 168.0 (Note: Theacrine and this compound are isomers and may have the same precursor ion. Chromatographic separation is crucial, and product ion scans would be needed to identify unique fragment ions for unambiguous identification and quantification). A potential distinguishing transition for this compound could be explored, though not explicitly defined in the provided search results.

-

-

-

Quantification:

-

Standard Curves: Prepare calibration curves using certified reference standards of caffeine, theacrine, and this compound in a suitable matrix.

-

Internal Standard: Use a stable isotope-labeled internal standard (e.g., caffeine-¹³C₃) to correct for matrix effects and variations in instrument response.[3]

-

Conclusion and Future Directions

This compound is a fascinating downstream metabolite of caffeine found in a select group of Coffea species. Its biosynthesis from caffeine highlights the metabolic diversity within the Coffea genus and presents an intriguing area for further research. For scientists and drug development professionals, understanding this pathway and the compounds involved opens up possibilities for exploring novel psychoactive agents with potentially different pharmacological profiles from caffeine.

Future research should focus on:

-

Enzyme Identification: Isolating and characterizing the specific N-methyltransferases and other enzymes responsible for the conversion of caffeine to theacrine and subsequently to this compound and liberine in Coffea.

-

Quantitative Profiling: Conducting comprehensive quantitative studies to create a detailed map of purine alkaloid distribution across different Coffea species, tissues, and developmental stages.

-

Pharmacological Evaluation: Further investigating the pharmacological and physiological effects of this compound and liberine to understand their potential applications.

This technical guide provides a foundational understanding of this compound as a downstream metabolite of caffeine in Coffea species, offering a starting point for more in-depth research and development in this exciting field.

References

Computational Modeling of Methylliberine's Cellular Absorption and Permeability: A Technical Guide

Disclaimer: Methylliberine is a relatively novel compound, and as such, a comprehensive body of research on its specific cellular absorption and permeability is still emerging. This guide synthesizes the available physicochemical data for this compound with established computational modeling and in vitro techniques used for analogous small molecules. The quantitative data and specific experimental outcomes presented herein are illustrative, based on chemically similar compounds like caffeine, to provide a framework for future research.

Introduction

This compound (2-methoxy-1,7,9-trimethylpurine-6,8-dione) is a purine alkaloid found in certain plant species and is a metabolite of caffeine.[1] Its structural similarity to caffeine and other methylxanthines suggests potential bioactivity that is of interest to the pharmaceutical and nutraceutical industries. Understanding the cellular absorption and permeability of this compound is paramount for predicting its bioavailability, pharmacokinetic profile, and ultimately, its physiological effects.

This technical guide provides an in-depth overview of a proposed computational and experimental workflow to characterize the cellular absorption and permeability of this compound. It is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational step in computational modeling is the characterization of the molecule's physicochemical properties, which are critical determinants of its ability to cross biological membranes.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₄O₃ | [2] |

| Molar Mass | 224.220 g·mol⁻¹ | [2] |

| IUPAC Name | 2-methoxy-1,7,9-trimethyl-7,9-dihydro-1H-purine-6,8-dione | [2] |

| SMILES | CN1C2=C(N=C(N(C2=O)C)OC)N(C1=O)C | [2] |

| XLogP3 (Predicted) | -0.7 | [3] |

| Topological Polar Surface Area (TPSA) | 65.5 Ų | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

Note: XLogP3 and TPSA are computationally predicted values.

The low predicted LogP value suggests that this compound is a relatively hydrophilic compound, which may influence its primary absorption mechanisms.

Computational Modeling Workflow

A multi-faceted computational approach is proposed to predict and understand the cellular absorption and permeability of this compound. This workflow integrates several in silico techniques to build a comprehensive model.

References

An In-depth Technical Guide on Early Investigational Studies of Methylliberine's Cognitive Impact

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylliberine (O(2),1,7,9-tetramethyluric acid), commercially known as Dynamine™, is a purine alkaloid and a metabolite of caffeine.[1] Early investigational studies have explored its potential as a nootropic agent, drawing comparisons to caffeine due to its structural similarity. This technical guide synthesizes the current understanding of this compound's impact on cognitive function, based on the limited early-stage human and preclinical data available. The primary focus of existing research has been a single human clinical trial, which indicates that while this compound may positively influence mood and subjective feelings of concentration, it does not significantly enhance cognitive performance on objective neuropsychological tests.[2][3][4] This document provides a detailed overview of the experimental protocols, quantitative data, and proposed mechanisms of action to inform future research and development in this area.

Human Clinical Studies on Cognitive Function

To date, investigations into the independent effects of this compound on cognitive function are scarce, with one primary double-blind, randomized, within-subject crossover study forming the core of our current understanding.[1][2][5]

Experimental Protocol: Crossover Trial in Healthy Adults

The principal study on this compound's cognitive effects involved a rigorous design to minimize bias and variability.

-

Study Design: A double-blind, randomized, within-subject crossover trial.[4]

-

Participants: 25 healthy men and women.[4]

-

Intervention: Participants ingested either 100 mg of this compound or a placebo for three consecutive days.[2] On the fourth day, testing was conducted at baseline and then hourly for three hours post-ingestion of the fourth dose.[2]

-

Washout Period: A one-week washout period was implemented between the this compound and placebo phases.[2]

-

Cognitive Assessment Tools:

-

Stroop Test: This test measures cognitive flexibility, processing speed, and executive function by assessing the participant's ability to name the color of ink a word is printed in when the word itself is the name of a different color.[2][3]

-

Trail Making Test-B (TMT-B): This test evaluates cognitive flexibility and executive function by requiring participants to connect a sequence of numbers and letters in alternating order.[2][3]

-

Quantitative Data on Cognitive Performance

The results from the primary human study consistently demonstrated a lack of significant improvement in objective cognitive measures with this compound supplementation compared to placebo.[3]

| Cognitive Test | Metric | This compound (100 mg) | Placebo | p-value | Citation |

| Stroop Test | Total Score, Accuracy, Reaction Time | No significant improvement | No significant improvement | > 0.050 | [2] |

| Trail Making Test-B | Time to Completion | No significant acute difference; potential ~11% improvement after 3 daily doses | No significant improvement | > 0.050 (acute) | [2] |

Table 1: Summary of Quantitative Cognitive Performance Data

While objective cognitive performance was largely unaffected, the study did report statistically significant improvements in subjective measures of well-being. An acute 100 mg dose of this compound was found to improve self-reported concentration by approximately 10.2% at one hour and 15.3% at three hours post-ingestion.[2] Furthermore, this compound enhanced motivation at the three-hour mark and mood at one, two, and three hours post-ingestion.[2]

Preclinical Investigations

Information regarding the cognitive impact of this compound in animal models is currently limited in the public domain. Preclinical studies cited in the available literature have primarily focused on safety and toxicology.

-

Rodent Safety Studies: Preceding human trials, this compound was determined to be safe in rats following chronic dosing over 90 days, with a 28-day follow-up period.[2] These studies, however, did not report on cognitive endpoints.

The absence of published preclinical studies investigating the effects of this compound on learning, memory, and other cognitive domains in animal models represents a significant gap in the current body of research.

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound, similar to other methylxanthines like caffeine, is the antagonism of adenosine receptors.[1][6]

Adenosine Receptor Antagonism

Adenosine is a neuromodulator that promotes sleep and suppresses arousal. By blocking adenosine receptors, particularly the A₁ and A₂A subtypes, methylxanthines can increase neuronal firing, leading to enhanced wakefulness and alertness. It is suggested that caffeine and this compound likely have different affinities and selectivity for A₁ and A₂A receptors, which may account for their varied physiological effects.[6]

Proposed Mechanism of this compound Action

Experimental Workflows

The following diagram illustrates the experimental workflow of the key human clinical trial investigating the cognitive effects of this compound.

Human Crossover Trial Workflow

Discussion and Future Directions

The current body of evidence from early investigational studies does not support the use of this compound as a cognitive enhancer. The single well-controlled human study found no significant improvements in executive function or processing speed.[2][3] However, the reported positive effects on mood, concentration, and motivation warrant further investigation, as these subjective states can indirectly influence cognitive performance and overall well-being.

Future research should prioritize the following:

-

Preclinical Cognitive Studies: There is a critical need for preclinical studies in rodent models to assess the impact of this compound on various cognitive domains, including learning, memory, and attention, using established behavioral paradigms.

-

Dose-Response Studies: The human study utilized a single 100 mg dose. Investigating a broader range of dosages is necessary to determine if a dose-dependent relationship exists for any cognitive or affective outcomes.

-

Mechanism of Action Elucidation: Further research is required to determine the precise binding affinities of this compound for adenosine receptor subtypes and to explore other potential neurochemical targets.

-

Long-Term Supplementation Studies: The primary human study was of a short duration. Longer-term trials are needed to assess the chronic effects of this compound on cognition and mood, as well as to confirm its safety profile.

References

- 1. A Combination of Caffeine, TeaCrine® (Theacrine), and Dynamine® (this compound) Increases Cognitive Performance and Reaction Time Without Interfering With Mood in Adult Male Egamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. examine.com [examine.com]

- 4. This compound Ingestion Improves Various Indices of Affect but Not Cognitive Function in Healthy Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. This compound Ingestion Improves Various Indices of Affect but Not Cognitive Function in Healthy Men and Women - PMC [pmc.ncbi.nlm.nih.gov]

comprehensive toxicological evaluation of methylliberine in preclinical models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical toxicological evaluation of methylliberine, a purine alkaloid found in certain plant species. The information presented herein is synthesized from published research to support further investigation and development of this compound.

Executive Summary

This compound, structurally similar to caffeine and theacrine, has undergone a battery of toxicological assessments to characterize its safety profile for potential use as a food ingredient. These studies, conducted in accordance with Good Laboratory Practice (GLP) and Organization for Economic Co-operation and Development (OECD) guidelines, have evaluated its potential for mutagenicity, clastogenicity, genotoxicity, and subchronic toxicity. The findings indicate a lack of mutagenic, clastogenic, or genotoxic activity in the assays performed. A 90-day repeated-dose oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL), providing key data for safety assessment.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from the preclinical toxicological evaluation of this compound.

Table 1: Genotoxicity and Mutagenicity Studies

| Assay | Test System | Concentrations/Doses Tested | Metabolic Activation | Results |

| Bacterial Reverse Mutation Test | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2 uvrA | Up to 5000 µ g/plate | With and without S9 mix | No mutagenic activity observed[1][2][3][4] |

| In Vitro Mammalian Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | Up to 5000 µg/mL | With and without S9 mix | No clastogenic activity observed[1][2][3][4] |

| In Vivo Mammalian Micronucleus Test | Crl:CD1(ICR) mice | Up to 700 mg/kg body weight | Not applicable | No genotoxicity observed[1][2][3][4] |

Table 2: 90-Day Repeated-Dose Oral Toxicity Study in Han:WIST Rats

| Parameter | Male Rats | Female Rats |

| Dose Groups | 0, 75, 112, 150, 187, and 225 mg/kg bw/day | 0, 75, 112, 150, 187, and 225 mg/kg bw/day |

| No-Observed-Adverse-Effect Level (NOAEL) | 150 mg/kg bw/day[1][3] | 225 mg/kg bw/day[1][3] |

| Observed Effects at Higher Doses | Decreased body weight and effects on sexual organs at 225 mg/kg bw/day; slightly depressed body weight development at 187 mg/kg bw/day.[3] | No toxicological effects observed.[3] |

Experimental Protocols

The methodologies for the key toxicological studies are detailed below, based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test)

This study was conducted to assess the mutagenic potential of this compound using several strains of Salmonella typhimurium and Escherichia coli. The protocol followed OECD Guideline 471.

-

Test System: Histidine-requiring strains of S. typhimurium (TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of E. coli (WP2 uvrA) were used.

-

Procedure: The test was performed using the plate incorporation method. This compound was tested at various concentrations both with and without a metabolic activation system (S9 mix from Aroclor 1254-induced rat liver). The bacteria, test compound, and S9 mix (or buffer) were mixed with molten top agar and poured onto minimal glucose agar plates.

-

Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) was counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test

This assay was performed to evaluate the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells, following OECD Guideline 473.

-

Test System: Chinese Hamster Ovary (CHO) cells were used for this assay.

-

Procedure: Cell cultures were exposed to various concentrations of this compound for a short duration, both in the presence and absence of an S9 metabolic activation system. A vehicle control and positive controls were run concurrently. After the treatment period, the cells were treated with a metaphase-arresting agent (e.g., colcemid), harvested, and stained.

-

Evaluation: Metaphase cells were examined microscopically for chromosomal aberrations. A substance is considered clastogenic if it induces a statistically significant, concentration-dependent increase in the frequency of cells with structural chromosomal aberrations.

In Vivo Mammalian Micronucleus Test

This study was conducted to determine the genotoxic potential of this compound in a whole animal system, in accordance with OECD Guideline 474.

-

Test System: Crl:CD1(ICR) mice were used as the animal model.

-

Procedure: The mice were administered this compound via oral gavage at various dose levels. A vehicle control and a positive control group were included. Bone marrow was collected from the femurs at appropriate time intervals after dosing.

-

Evaluation: The bone marrow cells were smeared on slides, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes. An increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates genotoxicity.

90-Day Repeated-Dose Oral Toxicity Study

This study was designed to evaluate the subchronic oral toxicity of this compound in rats, following OECD Guideline 408.

-

Test System: Han:WIST rats were the chosen rodent species.

-

Procedure: this compound was administered daily via oral gavage to several groups of male and female rats at different dose levels for 90 consecutive days. A control group received the vehicle only. A recovery group was also included at the highest dose and control levels and was observed for 28 days after the treatment period.

-

Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly. At the end of the study, blood samples were collected for hematology and clinical chemistry analysis. All animals were subjected to a full necropsy, and a comprehensive list of organs was weighed and examined histopathologically.

-

NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) was determined as the highest dose at which no biologically significant adverse effects were observed.

Visualizations: Signaling Pathways and Experimental Workflows

References

Methylliberine: A Technical Guide to its Nootropic Properties and Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylliberine (O(2),1,7,9-tetramethylurate), a purine alkaloid structurally similar to caffeine, has emerged as a potential nootropic agent. Marketed as Dynamine®, it is purported to enhance energy, mood, and focus. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's nootropic properties, pharmacokinetics, and mechanism of action. It summarizes key quantitative data from human clinical trials and preclinical safety studies, details experimental methodologies, and presents visual representations of its proposed signaling pathways and experimental workflows. While current evidence suggests this compound positively influences subjective affective states, its efficacy as a cognitive enhancer remains unsubstantiated. This document aims to serve as a foundational resource for researchers and professionals in the field of drug development and cognitive science.

Introduction

This compound is a naturally occurring purine alkaloid found in coffee beans, tea leaves, and other plants.[1][2] Its structural similarity to caffeine and theacrine has led to investigations into its potential as a central nervous system stimulant and nootropic.[3] Unlike caffeine, this compound is suggested to have a more favorable side-effect profile, with less impact on cardiovascular parameters such as heart rate and blood pressure.[4][5] This guide critically evaluates the existing scientific literature on this compound, focusing on its purported nootropic effects and the methodologies used to assess them.

Quantitative Data Summary

The following tables summarize the key quantitative findings from pharmacokinetic, toxicological, and human cognitive performance studies on this compound.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | 25 mg Dose | 100 mg Dose | Reference |

| Tmax (hours) | 0.6 | 0.8 - 0.9 | [6][7] |

| t½ (half-life, hours) | 1.0 - 1.4 | 1.4 - 1.5 | [6][7] |

| Cmax (ng/mL) | Data not available | Data not available | [6] |

| AUC (ng·h/mL) | Data not available | Data not available | [6] |

| Oral Clearance (L/hr) | Data not available | Data not available | [6] |

| Oral Volume of Distribution (L) | Data not available | Data not available | [6] |

Note: One study reported that co-administration of this compound with caffeine resulted in a decreased oral clearance and increased half-life of caffeine, suggesting an interaction likely due to inhibition of the CYP1A2 enzyme.[1][8] this compound's own pharmacokinetics were unaffected by caffeine co-administration.[6]

Table 2: Toxicological Data for this compound (Dynamine®) in Rats

| Study Type | Species | Doses Administered | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) | Reference |

| 90-day Repeated-Dose Oral Toxicity | Han:WIST rats | 0, 75, 112, 150, 187, and 225 mg/kg bw/day | No mortality or morbidity. No toxicologically relevant clinical or clinical pathology effects. Reversible body weight depression in males at 187 mg/kg. Non-reversible effects on body weight and sexual organs in high-dose males. No toxicological effects in females. | Males: 150 mg/kg bw/day, Females: 225 mg/kg bw/day | [9] |

| In vivo Mammalian Micronucleus Test | Mammalian species | Up to 700 mg/kg bw | No genotoxicity observed. | Not Applicable | [9] |

| Bacterial Reverse Mutation Test | Bacteria | Up to OECD recommended maximum concentrations | No mutagenic activity observed. | Not Applicable | [9] |

| In vitro Mammalian Chromosomal Aberration Test | Mammalian cells | Up to OECD recommended maximum concentrations | No clastogenic activity observed. | Not Applicable | [9] |

Table 3: Effects of this compound on Cognitive Function and Subjective Mood in Healthy Adults

| Study | Dosage | Cognitive Tests | Key Cognitive Findings | Key Subjective Findings | Reference |

| Y-H. Wang et al. (2023) | 100 mg/day for 4 days | Stroop Test, Trail Making Test-B (TMT-B) | No significant improvement in Stroop or TMT-B performance compared to placebo. | Significantly improved subjective feelings of energy, concentration, motivation, and mood. Improved well-being and ability to tolerate stress to a greater degree than placebo. | [9] |

Experimental Protocols

This section details the methodologies of key experiments cited in this guide.

Human Cognitive Function and Mood Assessment (Y-H. Wang et al., 2023)

-

Study Design: A double-blind, randomized, within-subject crossover trial.

-

Participants: 25 healthy men and women (mean age 33.5 ± 10.7 years).

-

Intervention: Participants ingested either 100 mg of this compound (Dynamine™) or a placebo (PLA) daily for three days. On the fourth day, they consumed their fourth dose in the laboratory.

-

Protocol:

-

Baseline Testing (Day 0): Pre-testing of cognitive function and subjective well-being before the first dose.

-

Supplementation Period (Days 1-3): Participants consumed the assigned supplement at home.

-

Testing Day (Day 4):

-

Pre-dose testing (baseline for the day).

-

Ingestion of the fourth dose.

-

Post-ingestion testing at 1, 2, and 3 hours.

-

-

Washout Period: A one-week washout period between the two conditions (this compound and placebo).

-

-

Outcome Measures:

-

Cognitive Function:

-

Stroop Test: Assesses cognitive interference, attention, processing speed, and cognitive flexibility.[6][10] Participants are required to name the ink color of a printed word, where the word itself may be a conflicting color name.

-

Trail Making Test-B (TMT-B): Measures cognitive flexibility, processing speed, and executive function.[10][11] Participants must connect a series of numbers and letters in an alternating sequence (e.g., 1-A-2-B-3-C).

-

-

Subjective Well-being: Assessed using visual analog scales (VAS) for various indices including energy, concentration, motivation, and mood.[9][12]

-

Vital Signs: Heart rate and blood pressure were monitored.[10]

-

Pharmacokinetic Interaction Study (Mondal et al., 2022)

-

Study Design: A randomized, double-blind, crossover study.

-

Participants: Healthy human subjects.

-

Intervention: Oral administration of this compound (25 mg or 100 mg), caffeine (150 mg), this compound (100 mg) plus caffeine (150 mg), or this compound (100 mg) plus theacrine (50 mg).

-

Protocol:

-

Participants received one of the treatment conditions.

-

Blood samples were collected at various time points post-administration.

-

Plasma concentrations of this compound, caffeine, and theacrine were analyzed using UPLC-MS/MS.

-

-

Outcome Measures: Standard pharmacokinetic parameters including Tmax, t½, Cmax, AUC, oral clearance, and oral volume of distribution.[4][6]

Mandatory Visualizations

Proposed Signaling Pathways of this compound

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Human Cognitive Function Assessment

References

- 1. A Combination of Caffeine, TeaCrine® (Theacrine), and Dynamine® (this compound) Increases Cognitive Performance and Reaction Time Without Interfering With Mood in Adult Male Egamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A SELECTIVE AGONIST AFFINITY LABEL FOR A3 ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety of Short-Term Supplementation with this compound (Dynamine®) Alone and in Combination with TeaCrine® in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. memphis.edu [memphis.edu]

- 5. Adenosine receptors and behavioral actions of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. simplypsychology.org [simplypsychology.org]

- 7. Trail Making Test, Stroop, and Verbal Fluency: Regression-Based Norms for the Icelandic Population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Ingestion Improves Various Indices of Affect but Not Cognitive Function in Healthy Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. examine.com [examine.com]

- 11. psychologicaltesting.net [psychologicaltesting.net]

- 12. This compound Ingestion Improves Various Indices of Affect but Not Cognitive Function in Healthy Men and Women - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Methylliberine on Subjective Measures of Mood and Motivation: A Technical Guide

Introduction

Methylliberine, a purine alkaloid found in the kucha tea leaf and structurally similar to caffeine and theacrine, is gaining attention within the scientific community for its potential to modulate mood and motivation. This technical guide provides a comprehensive overview of the current scientific literature on the effects of this compound on subjective measures of mood and motivation. It is intended for researchers, scientists, and drug development professionals interested in the neurophysiological effects of this compound. This document summarizes key experimental findings, details the methodologies of pivotal studies, and illustrates the proposed signaling pathways through which this compound may exert its effects.

Quantitative Data Summary

The primary human clinical trial investigating the isolated effects of this compound on mood and motivation has demonstrated statistically significant positive outcomes. The following tables summarize the key quantitative findings from this research.

Table 1: Impact of this compound on Subjective Mood

| Time Point | This compound (100 mg) Change from Baseline | Placebo Change from Baseline | p-value (Interaction) |

| 1 Hour Post-Ingestion | Significant Improvement | No Significant Change | < 0.05 |

| 2 Hours Post-Ingestion | Significant Improvement | Significant Improvement | < 0.05 |

| 3 Hours Post-Ingestion | Significant Improvement | No Significant Change | < 0.05 |

Data sourced from La Monica et al. (2023).[1][2][3][4][5]

Table 2: Impact of this compound on Subjective Motivation

| Time Point | This compound (100 mg) Change from Baseline | Placebo Change from Baseline | p-value (Interaction) |

| 1 Hour Post-Ingestion | No Significant Change | Significant Improvement | < 0.05 |

| 2 Hours Post-Ingestion | No Significant Change | Significant Improvement | < 0.05 |

| 3 Hours Post-Ingestion | Significant Improvement | No Significant Change | < 0.05 |

Data sourced from La Monica et al. (2023).[1][2][3][4][5]

Experimental Protocols

The following section details the experimental methodology of the key clinical trial investigating the effects of this compound on subjective mood and motivation.

Study Design: A randomized, double-blind, placebo-controlled, crossover clinical trial was conducted.[1][2][5]

Participants: The study enrolled 25 healthy men and women with an average age of 33.5 years.[2][5]

Intervention:

-

Investigational Product: 100 mg of this compound (as Dynamine™).[1][2][5]

-

Administration: Participants ingested their assigned supplement for three consecutive days. On the fourth day, they underwent testing before and after their final dose.[2][5]

Outcome Measures: Subjective feelings of mood and motivation were assessed using Visual Analog Scales (VAS).[1][2][5]

Data Analysis: A mixed-model analysis of variance (ANOVA) was used to assess the interaction between treatment (this compound vs. placebo) and time on the subjective outcome measures.[1][2][5]

Signaling Pathways and Mechanism of Action

This compound's impact on mood and motivation is believed to be mediated through its interaction with central nervous system pathways, primarily involving adenosine and dopamine signaling. Unlike caffeine, which acts as a direct antagonist of adenosine receptors, this compound is proposed to function as a negative allosteric modulator. This modulation is thought to influence downstream dopaminergic activity, a key regulator of mood and motivation.

The above diagram illustrates the hypothesized mechanism. This compound acts as a negative allosteric modulator on presynaptic adenosine receptors. This action reduces the inhibitory effect of adenosine on dopamine release, leading to increased dopaminergic signaling in the postsynaptic neuron. This enhanced dopamine activity is associated with improvements in subjective feelings of mood and motivation.

This flowchart outlines the key stages of the randomized controlled trial, from participant recruitment and baseline assessments through the crossover intervention periods and final data analysis.

Discussion and Future Directions

The available evidence suggests that this compound can positively impact subjective measures of mood and motivation, with a distinct temporal profile compared to placebo. The proposed mechanism of action via negative allosteric modulation of adenosine receptors presents a novel approach to influencing dopaminergic pathways.

Further research is warranted to:

-

Elucidate the precise binding kinetics and functional effects of this compound at adenosine receptor subtypes.

-

Investigate the dose-response relationship for its effects on mood and motivation.

-

Explore the potential synergistic effects of this compound with other neuroactive compounds, such as caffeine, in more detail.[6]

-

Conduct long-term studies to assess the safety and potential for tolerance development.

This technical guide provides a foundational understanding of the current research on this compound's effects on mood and motivation. As a compound with a unique pharmacological profile, it represents a promising area for future investigation in the fields of neuroscience and psychopharmacology.

References

- 1. swolverine.com [swolverine.com]

- 2. This compound Ingestion Improves Various Indices of Affect but Not Cognitive Function in Healthy Men and Women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medrxiv.org [medrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. nootropicsdepot.com [nootropicsdepot.com]

A Technical Guide to the Identification and Isolation of Methylliberine from Natural Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylliberine, a purine alkaloid structurally similar to caffeine, has garnered significant interest within the scientific community for its potential nootropic and ergogenic effects, seemingly without the common side effects associated with caffeine, such as jitters and increased heart rate. This technical guide provides a comprehensive overview of the current knowledge on the identification and isolation of this compound from its natural plant sources. It details the botanical origins of this compound, outlines a step-by-step methodology for its extraction and purification, and presents analytical techniques for its characterization. Furthermore, this document elucidates the presumed signaling pathways through which this compound exerts its biological effects. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and application by researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound (O(2),1,7,9-tetramethylurate) is a naturally occurring purine alkaloid identified in the seeds and leaves of various Coffea species, including Coffea arabica and Coffea canephora, as well as in Camellia assamica var. kucha (kucha tea).[1][2] Its structural resemblance to caffeine and theacrine suggests similar physiological activities, primarily as a neuro-energetic agent.[3] However, emerging research indicates that this compound may offer a more favorable side-effect profile, making it a compelling candidate for use in dietary supplements and pharmaceutical formulations aimed at enhancing cognitive function and physical performance.[4]

This guide serves as a technical resource for the scientific community, providing detailed methodologies for the extraction, isolation, and identification of this compound from plant matrices.

Botanical Sources of this compound

This compound has been identified in several plant species, primarily within the Coffea and Camellia genera. While coffee beans are a known source, research suggests that the leaves of certain Coffea species may contain higher concentrations of this compound and other related purine alkaloids like theacrine.[4]

Table 1: Natural Plant Sources of this compound

| Plant Species | Family | Plant Part | Reported Alkaloids |

| Coffea arabica | Rubiaceae | Beans, Leaves | Caffeine, Theobromine, Theophylline, Paraxanthine, Liberine, this compound[5] |

| Coffea canephora (Robusta) | Rubiaceae | Beans, Leaves | Caffeine, Theobromine, Theophylline, Paraxanthine, Liberine, this compound |

| Coffea liberica | Rubiaceae | Leaves, Seeds | Theacrine, this compound[2] |

| Coffea dewevrei | Rubiaceae | Leaves | Theacrine, this compound[2] |

| Camellia assamica var. kucha | Theaceae | Leaves | Theacrine, Caffeine, this compound[1] |

Experimental Protocols

Extraction of this compound from Plant Material

The following protocol is a generalized procedure for the extraction of purine alkaloids, including this compound, from plant sources. Optimization of solvent ratios and extraction parameters may be necessary depending on the specific plant material.

3.1.1. Materials and Equipment

-

Dried and powdered plant material (e.g., Coffea leaves)

-

Soxhlet extractor

-

Rotary evaporator

-

Solvents: n-hexane, dichloromethane, methanol, water

-

Filter paper

3.1.2. Procedure

-

Defatting: The dried plant powder (100 g) is first defatted with n-hexane in a Soxhlet extractor for 6-8 hours to remove lipids and other nonpolar compounds. The defatted material is then air-dried.

-

Alkaloid Extraction: The defatted plant material is then subjected to Soxhlet extraction with a solvent mixture of dichloromethane and methanol (1:1, v/v) for 8-10 hours.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude alkaloid extract.

Isolation and Purification of this compound

High-speed counter-current chromatography (HSCCC) has been shown to be an effective method for the separation and purification of purine alkaloids from crude extracts.[6] Preparative high-performance liquid chromatography (HPLC) is another powerful technique for isolating high-purity compounds.[1][2][7]

3.2.1. High-Speed Counter-Current Chromatography (HSCCC)

-

Instrumentation: A high-speed counter-current chromatograph equipped with a suitable preparative coil.

-

Two-Phase Solvent System: A mixture of hexane-dichloromethane-methanol-water (1:5:4:2, v/v/v/v) is recommended based on successful separation of theacrine.[6] The system should be thoroughly mixed and allowed to equilibrate. The upper and lower phases are then separated.

-

Procedure:

-

The multilayer coil column is first entirely filled with the upper phase (stationary phase).

-

The apparatus is then rotated at a suitable speed (e.g., 800 rpm), while the lower phase (mobile phase) is pumped into the column at a specific flow rate (e.g., 2.0 mL/min).

-

After the mobile phase front emerges and hydrodynamic equilibrium is established, the crude extract dissolved in a small volume of the biphasic solvent system is injected.

-

The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 278 nm), and fractions are collected based on the elution profile.

-

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Instrumentation: A preparative HPLC system with a suitable pump, injector, detector (e.g., UV-Vis), and fraction collector.

-

Column: A reversed-phase C18 column is commonly used for the separation of purine alkaloids.[8]

-

Mobile Phase: A gradient elution using a mixture of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is a common starting point.[8] The gradient program should be optimized to achieve the best separation of this compound from other co-extracted compounds.

-

Procedure:

-

The crude extract is dissolved in the initial mobile phase composition and filtered through a 0.45 µm filter.

-

The sample is injected onto the preparative C18 column.

-

The gradient elution is performed, and the eluent is monitored by the UV detector.

-

Fractions corresponding to the peak of interest (this compound) are collected.

-

The collected fractions are then concentrated to yield purified this compound.

-

Identification and Characterization

The identity and purity of the isolated this compound should be confirmed using various analytical techniques.

3.3.1. High-Performance Liquid Chromatography (HPLC)

-

An analytical HPLC system with a C18 column can be used to assess the purity of the isolated compound by comparing its retention time with a certified reference standard.

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

LC-MS/MS is a highly sensitive and specific technique for the identification and quantification of this compound.[8] The mass spectrometer can be operated in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) transitions of this compound.

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of the isolated compound, providing detailed information about the arrangement of atoms in the molecule.

Table 2: Analytical Data for this compound

| Analytical Technique | Expected Results |

| HPLC | A single major peak corresponding to the retention time of a this compound standard. |

| LC-MS/MS (positive mode) | Detection of the parent ion and characteristic fragment ions of this compound (e.g., m/z 225.12 → 168.02).[8] |

| ¹H NMR (in CDCl₃) | Characteristic chemical shifts and coupling constants for the methyl and methoxy protons. |

| ¹³C NMR (in CDCl₃) | Characteristic chemical shifts for the carbonyl, imine, and methyl carbons. |

Signaling Pathways of this compound

The precise signaling pathways of this compound are still under investigation, but based on its structural similarity to caffeine and theacrine, it is hypothesized to act as an antagonist of adenosine receptors and a modulator of dopaminergic signaling.[4]

Adenosine Receptor Antagonism

Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system, promoting sleep and relaxation by binding to adenosine A₁ and A₂A receptors.[9] By blocking these receptors, this compound is thought to prevent the binding of adenosine, leading to increased neuronal activity and a state of wakefulness and alertness.[4] The differential effects of this compound compared to caffeine may be due to variations in binding affinity and selectivity for different adenosine receptor subtypes.[4]

Modulation of Dopaminergic Signaling

Adenosine A₂A receptors are highly co-localized with dopamine D₂ receptors in the striatum, a key brain region for motor control and reward.[10] There is a functional antagonism between these two receptors. By blocking A₂A receptors, this compound may indirectly enhance dopamine D₂ receptor signaling, leading to increased dopamine transmission.[4] This enhanced dopaminergic activity is associated with improved mood, motivation, and cognitive function.

Caption: Proposed signaling pathway of this compound.

Experimental Workflow